Cas no 14018-01-0 (4(3H)-Pyrimidinone,5-[(2-hydroxy-1-naphthalenyl)methyl]-2-methyl-6-phenyl-)

4(3H)-Pyrimidinone,5-[(2-hydroxy-1-naphthalenyl)methyl]-2-methyl-6-phenyl- structure
14018-01-0 structure
Product name:4(3H)-Pyrimidinone,5-[(2-hydroxy-1-naphthalenyl)methyl]-2-methyl-6-phenyl-
CAS No:14018-01-0
MF:C22H18N2O2
MW:342.39052
CID:233513
PubChem ID:135478673

4(3H)-Pyrimidinone,5-[(2-hydroxy-1-naphthalenyl)methyl]-2-methyl-6-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone,5-[(2-hydroxy-1-naphthalenyl)methyl]-2-methyl-6-phenyl-
    • 14018-01-0
    • 5-((2-Hydroxynaphthalen-1-yl)methyl)-2-methyl-6-phenylpyrimidin-4(3H)-one
    • 5-[(2-Hydroxynaphthalen-1-yl)methyl]-2-methyl-6-phenylpyrimidin-4-ol
    • NSC112539
    • 5-[(2-hydroxynaphthalen-1-yl)methyl]-2-methyl-6-phenyl-3,4-dihydropyrimidin-4-one
    • DTXSID10930728
    • NSC-112539
    • Inchi: InChI=1S/C22H18N2O2/c1-14-23-21(16-8-3-2-4-9-16)19(22(26)24-14)13-18-17-10-6-5-7-15(17)11-12-20(18)25/h2-12,25H,13H2,1H3,(H,23,24,26)
    • InChI Key: WAGXMLMFTUFIRG-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C(=CC=CC=2)C=1CC1=C(C2C=CC=CC=2)N=C(C)NC1=O

Computed Properties

  • Exact Mass: 342.13694
  • Monoisotopic Mass: 342.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.24
  • Boiling Point: 575.8°Cat760mmHg
  • Flash Point: 302.1°C
  • Refractive Index: 1.656
  • PSA: 61.69

4(3H)-Pyrimidinone,5-[(2-hydroxy-1-naphthalenyl)methyl]-2-methyl-6-phenyl- Related Literature

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